Methyl 5-phenylpent-2-ynoate

Description

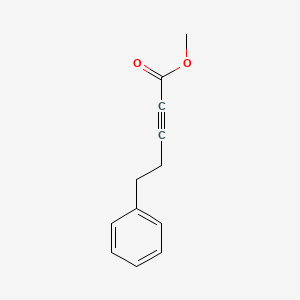

Structure

2D Structure

3D Structure

Properties

CAS No. |

824948-16-5 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl 5-phenylpent-2-ynoate |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5,9H2,1H3 |

InChI Key |

DDVOVTHMBTWNNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CCCC1=CC=CC=C1 |

Origin of Product |

United States |

The Significance of Alkynoate Scaffolds in Contemporary Organic Chemistry

Alkynoate scaffolds, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group, are powerful and diverse building blocks in organic chemistry. Their unique electronic properties and the ability of the carbonyl group to act as a metallic coordination site make them highly reactive and versatile reagents. Current time information in Bangalore, IN.nih.gov These structural motifs are invaluable in the construction of complex molecules, particularly heterocyclic compounds, which form the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Current time information in Bangalore, IN.nih.gov

The inherent reactivity of the carbon-carbon triple bond, influenced by the electron-withdrawing nature of the ester group, allows for a wide array of chemical transformations. Current time information in Bangalore, IN.nih.gov Chemists utilize alkynoates in various transition-metal-catalyzed reactions to assemble diverse molecular frameworks with high degrees of atom economy and efficiency. Current time information in Bangalore, IN.nih.gov This has led to the development of elegant synthetic routes to previously inaccessible or difficult-to-synthesize compounds. The ability to introduce multiple functional groups through reactions of the alkyne and ester moieties further enhances their utility as foundational starting materials in diversity-oriented synthesis. Current time information in Bangalore, IN.nih.gov

The Strategic Position of Methyl 5 Phenylpent 2 Ynoate As a Key Synthetic Intermediate

Direct Synthetic Routes to the this compound Framework

Direct synthetic routes focus on the construction of the characteristic alkynyl ester moiety as a key step. These methods include classical esterification and modern dehydration protocols.

Esterification Approaches for Alkynyl Carboxylates

One of the most straightforward methods for synthesizing this compound is through the esterification of 5-phenylpent-2-ynoic acid. This can be accomplished using standard esterification conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst.

A related approach involves the palladium-catalyzed oxidative alkoxycarbonylation of terminal alkynes. researchgate.net This method allows for the formation of α,β-alkynyl esters from terminal alkynes, an alcohol, and carbon monoxide in the presence of an oxidant. researchgate.net The use of a Pd/C catalyst can eliminate the need for phosphine (B1218219) ligands, and the catalyst can often be recycled multiple times without significant loss of activity. researchgate.net

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Terminal Alkyne, Alcohol, CO, O2 | 10% Pd/C, TBAI | α,β-Alkynyl Ester | Good to Excellent | researchgate.net |

| 3-Ethynyl pyridine (B92270), Methanol, CO, O2 | 10% Pd/C, TBAI | Methyl 3-(pyridin-3-yl)propiolate | 79% | researchgate.net |

Dehydration-Based Protocols for α,β-Unsaturated Esters with Alkyne Functionality

Dehydration reactions provide another avenue to alkynyl esters. A notable method involves the dehydration of β-ketoesters to produce conjugated alkynyl esters. nih.gov This one-pot sequential method proceeds through a vinyl triflate monoanion intermediate, and the selectivity towards either alkynes or allenes can be controlled by the reaction conditions and additives. nih.gov For instance, treatment of the dianion of ethyl acetoacetate (B1235776) with benzyl (B1604629) bromide followed by an additional equivalent of LiHMDS and subsequent addition of Tf₂O at low temperatures can yield the corresponding alkynoate. nih.gov

Dehydration of β-hydroxy esters, often formed from the Reformatskii reaction, can also yield mixtures of (cis-trans) unsaturated esters. acs.org Reagents like phosphorus oxychloride-pyridine or p-toluenesulfonic acid are effective for this transformation. acs.org

Convergent and Tandem Synthesis Strategies Involving the Pent-2-ynoate Core

Convergent and tandem syntheses offer more complex and often highly efficient routes to substituted alkynyl esters by assembling the molecule from smaller, functionalized fragments.

Olefination-Dehydrohalogenation as a Route to Methyl 5-phenylpent-2-en-4-ynoate Analogues

An efficient synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate has been developed through an olefination-dehydrohalogenation sequence. journal-vniispk.rumdpi.com This process begins with the iodination of cinnamaldehyde (B126680) to produce (2Z)-2-iodo-3-phenylprop-2-enal, which then undergoes olefination and subsequent dehydrohalogenation to yield the target enynoate. journal-vniispk.rumdpi.com

Reductive Horner-Wadsworth-Emmons Olefination for Alkynyl Ester Elaboration

The Horner-Wadsworth-Emmons (HWE) olefination is a powerful tool for carbon-carbon bond formation. A reductive variation of this reaction can be applied to alkynyl esters. For example, the reaction of methyl 3-phenylpropiolate using a reductive HWE approach can afford (E)-methyl 5-phenylpent-2-en-4-ynoate with high stereoselectivity and in good yield. uta.edu This method represents a one-pot conversion of esters to homologated α,β-unsaturated esters. uta.eduacs.org The process involves the in situ generation of an aldehyde from the ester, which then reacts with a phosphonate (B1237965) ylide. acs.org

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Methyl 3-phenylpropiolate | Reductive HWE Olefination | (E)-methyl 5-phenylpent-2-en-4-ynoate | 79% | uta.edu |

A systematic study on the HWE reaction has shown that using ethyl diphenylphosphonoacetate or methyl diphenylphosphonoacetate can lead to a high excess of (Z)-alkenes. publish.csiro.au These conditions have been utilized to prepare (Z)-ethyl-5-phenylpent-2-enoate. publish.csiro.au

Functionalization of Propargyl and Related Precursors

Propargylic precursors are versatile intermediates for the synthesis of complex alkynyl esters. The functionalization of these precursors can be achieved through various catalytic systems. For instance, a strategy for the synthesis of chiral β-alkynyl esters utilizes sequential palladium and copper catalysis. nih.gov This method involves the Pd(II)-catalyzed hydroalkynylation of ynoates with terminal alkynes to produce geometrically pure ynenoates, which are then reduced by CuH with high 1,4-selectivity. nih.gov

Furthermore, a robust and modular approach to acyclic tertiary propargylic boronic esters has been developed from cyclopropenes. nih.govacs.org These boronic esters can be treated with a variety of terminal alkynes in a stereospecific manner. nih.govacs.org The resulting propargylic pinacol (B44631) borane (B79455) moiety can undergo further transformations, such as oxidation to tertiary alcohols with complete diastereospecificity. nih.govacs.org

The σ-activation of the carbon-carbon triple bond in propargylic alcohols, catalyzed by silver salts and Lewis acids, provides another route for their functionalization. rsc.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Advanced Reactivity and Transformation Studies of Methyl 5 Phenylpent 2 Ynoate

Cycloaddition Chemistry of Methyl 5-phenylpent-2-ynoate

The electron-deficient nature of the carbon-carbon triple bond in this compound, due to the adjacent electron-withdrawing methyl ester group, renders it an excellent partner in various cycloaddition reactions. These reactions provide powerful and atom-economical routes to cyclic compounds.

[3+2] Cycloaddition Reactions for Heterocycle Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles. nih.govsci-rad.com In these reactions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. sci-rad.com The alkyne in this compound serves as a potent dipolarophile, readily reacting with various 1,3-dipoles.

This methodology is a highly effective route for creating five-membered heterocyclic rings. nih.gov For instance, the reaction of alkynes with azides is a well-established method for synthesizing 1,2,3-triazoles. Similarly, nitrile oxides react with alkynes to yield isoxazoles. mdpi.commdpi.com These reactions are known for their high regioselectivity and efficiency. researchgate.netnih.gov Although direct studies on this compound are not extensively detailed in the literature, its electronic properties suggest it would be a highly reactive substrate in such transformations.

Below is a table illustrating the expected [3+2] cycloaddition reactions with this compound.

| 1,3-Dipole | Dipole Structure | Resulting Heterocycle | Product Structure Example |

| Phenyl Azide | Ph-N3 | 1,2,3-Triazole | |

| Benzonitrile Oxide | Ph-CNO | Isoxazole | |

| Diazomethane | CH2N2 | Pyrazole |

Table 1: Representative [3+2] Cycloaddition Reactions.

Diels-Alder and Annulation Reactions Employing Alkynoate Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgkhanacademy.org It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). masterorganicchemistry.comyoutube.com Alkynes bearing electron-withdrawing groups, such as the methyl ester in this compound, are effective dienophiles. The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds and a new pi bond in a single step. wikipedia.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com Therefore, this compound is expected to react efficiently with electron-rich dienes to produce a variety of substituted cyclohexadiene derivatives. These products can serve as versatile intermediates for further synthetic elaborations.

The table below showcases potential Diels-Alder reactions involving this compound with various dienes.

| Diene | Diene Structure | Product Type |

| 1,3-Butadiene | Substituted Cyclohexadiene | |

| Cyclopentadiene | Bicyclic Adduct | |

| 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexadiene | |

| Danishefsky's Diene | Functionalized Cyclohexenone Precursor |

Table 2: Potential Diels-Alder Reactions with this compound.

Intramolecular Cycloisomerization Processes

Intramolecular cycloisomerization reactions provide an elegant and atom-economical way to construct cyclic systems from linear precursors. Gold-catalyzed cycloisomerizations of enynes and diynes have emerged as a particularly powerful tool in this regard. frontiersin.orgnih.gov These reactions are typically initiated by the activation of the alkyne moiety by a π-acidic gold(I) catalyst, which facilitates a nucleophilic attack from a tethered unsaturated group. researchgate.netnih.gov

For a molecule like this compound, if modified to include a tethered alkene or other nucleophilic group, it could undergo intramolecular cycloisomerization. For example, an analogue containing a strategically placed double bond could cyclize to form complex bicyclic or polycyclic frameworks. The reaction pathway can be finely tuned by the choice of catalyst and the substrate's substitution pattern, leading to a high degree of control over the structure of the product. frontiersin.orgnih.gov

Metal-Catalyzed Transformations of this compound and Analogues

The alkyne functionality in this compound is highly susceptible to transformations catalyzed by various transition metals. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules and heterocycles.

Carbometalation and Oxymetalation Reactions for Heterocycle Formation (e.g., Oxyindation)

Carbometalation and oxymetalation reactions involve the addition of a metal-carbon or metal-oxygen bond across the alkyne. These processes generate organometallic intermediates that can be trapped or undergo further reactions to yield functionalized products. Indium(III) halides, for example, have proven to be effective catalysts for the activation of alkynes towards nucleophilic attack. researchgate.net

A notable application is the indium-catalyzed hydroalkoxylation of ortho-alkynylphenols, which proceeds via an oxymetalation pathway to afford benzo[b]furans. researchgate.net Similarly, an appropriately substituted analogue of this compound could undergo an intramolecular oxymetalation reaction. For instance, a substrate with a tethered hydroxyl group could cyclize in the presence of an indium catalyst to form a substituted furan or pyran derivative. Such indium-catalyzed metathesis reactions have been shown to be efficient for creating new C-C and C-S bonds. rsc.org

Cross-Coupling Methodologies (e.g., Pd-Cu Catalysis)

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a prime example that often utilizes a dual Pd-Cu catalytic system. youtube.comyoutube.com This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. mdpi.comnih.gov

While this compound is an internal alkyne, the Sonogashira reaction is highly relevant to the synthesis of its analogues or precursors. For instance, a terminal alkyne precursor could be coupled with an aryl halide to construct the core structure of molecules like this compound. google.comrsc.org This methodology is valued for its mild reaction conditions and broad functional group tolerance. mdpi.com

The following table presents typical components used in a Sonogashira cross-coupling reaction.

| Component | Example | Role |

| Alkyne Substrate | Phenylacetylene | Nucleophilic component (as copper acetylide) |

| Halide Substrate | Iodobenzene | Electrophilic component |

| Palladium Catalyst | Pd(PPh3)4 | Primary catalyst for the catalytic cycle |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et3N) | Neutralizes HX by-product, aids acetylide formation |

Table 3: Key Components of the Sonogashira Cross-Coupling Reaction.

Catalytic Hydrogenation and Reduction Pathways

The selective reduction of the carbon-carbon double or triple bond in conjugated enynes like this compound is a key transformation that can lead to a variety of useful products. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Selective reduction of the alkyne moiety to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This catalyst is well-known for its ability to selectively reduce alkynes to Z-alkenes without over-reducing to the alkane. In the case of this compound, this would yield Methyl (Z)-5-phenylpent-2-en-4-ynoate.

For the formation of trans-alkenes, a dissolving metal reduction, such as sodium in liquid ammonia, is typically employed. This method provides the thermodynamically more stable E-alkene.

Complete saturation of both the double and triple bonds to yield Methyl 5-phenylpentanoate can be achieved through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Furthermore, chemoselective reduction of the conjugated double bond in the presence of the triple bond can be a challenge. However, certain transition-metal catalysts, such as those based on rhodium and cobalt, have shown promise in the selective hydrogenation of the alkene moiety in conjugated enynes. nih.govnih.gov For instance, cobalt-catalyzed hydrogenation has been shown to selectively reduce the double bond in conjugated enynes, leaving the alkyne intact. nih.gov

Table 1: Catalytic Hydrogenation and Reduction of this compound

| Catalyst/Reagent | Product | Selectivity |

|---|---|---|

| H₂, Lindlar's Catalyst | Methyl (Z)-5-phenylpent-2-en-4-ynoate | Alkyne to cis-Alkene |

| Na, NH₃ (l) | Methyl (E)-5-phenylpent-2-en-4-ynoate | Alkyne to trans-Alkene |

| H₂, Pd/C or PtO₂ | Methyl 5-phenylpentanoate | Complete Saturation |

| H₂, Rhodium complex | This compound | Selective Alkene Reduction |

| H₂, Cobalt complex | This compound | Selective Alkene Reduction nih.gov |

Metathesis Reactions and Applications

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium complexes, that transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.org This reaction can be performed in an intermolecular fashion, known as cross-enyne metathesis (CEYM), or intramolecularly as ring-closing enyne metathesis (RCEYM). organic-chemistry.org

For this compound, CEYM with a simple alkene like ethylene, catalyzed by a Grubbs-type ruthenium catalyst, would be expected to yield Methyl 5-phenyl-2,4-heptadienoate. The driving force for this reaction is the formation of the thermodynamically stable conjugated diene system. nih.gov The reaction proceeds through a series of metallacyclobutane and metallacyclobutene intermediates. nih.gov

The choice of the ruthenium catalyst is crucial for the efficiency of the reaction. Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, are generally more active and have a broader substrate scope compared to the first-generation catalysts. nsf.govacs.org

Table 2: Potential Enyne Cross-Metathesis Reaction of this compound

| Reaction Partner | Catalyst | Product |

|---|---|---|

| Ethylene | Grubbs I or II Catalyst | Methyl 5-phenyl-2,4-heptadienoate |

| Propylene | Grubbs I or II Catalyst | Methyl 5-phenyl-2,4-octadienoate |

| Styrene | Grubbs I or II Catalyst | Methyl 5,7-diphenyl-2,4-heptadienoate |

Organocatalytic Applications in this compound Chemistry

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for a wide range of transformations. The unique electronic properties of this compound make it an interesting substrate for various organocatalytic reactions.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate α,β-unsaturated esters and aldehydes towards a variety of transformations. patsnap.compku.edu.cn In the case of this compound, the NHC would add to the β-position of the enoate to form a key intermediate known as the α,β-unsaturated acyl azolium. unimi.itdicp.ac.cn This intermediate is highly electrophilic at the β- and δ-positions and can react with various nucleophiles.

This reactivity can be harnessed in annulation reactions to form various heterocyclic and carbocyclic structures. For example, a formal [3+2] cycloaddition with a suitable bis-nucleophile could lead to the formation of functionalized cyclopentenes. Similarly, a [4+2] annulation with a 1,3-dicarbonyl compound could yield dihydropyranone derivatives. The enantioselectivity of these reactions can often be controlled by using a chiral NHC catalyst. nih.gov

Table 3: Potential NHC-Catalyzed Annulation Reactions of this compound

| Nucleophile/Reaction Partner | Annulation Type | Product Type |

|---|---|---|

| 1,3-Diketone | [4+2] | Dihydropyranone |

| Enolate | [3+2] | Cyclopentene (B43876) |

| Imidazolidinone | [4+2] | Bicyclic Lactone nih.gov |

Organophosphine-Catalyzed Reactions

Tertiary phosphines are effective nucleophilic catalysts for reactions involving electron-deficient alkenes and alkynes. The reaction is initiated by the nucleophilic addition of the phosphine (B1218219) to the β-position of the α,β-unsaturated ester moiety in this compound. This generates a zwitterionic intermediate that can act as a Brønsted base or as a nucleophile.

This reactivity can be exploited in various transformations, including Michael additions and cycloaddition reactions. For instance, a phosphine-catalyzed [3+2] cycloaddition with an allenoate could lead to the formation of a highly functionalized cyclopentene derivative. The phosphine first adds to the allenoate to generate a 1,3-dipole, which then undergoes a cycloaddition with the enoate of this compound.

Table 4: Potential Organophosphine-Catalyzed Reactions of this compound

| Reaction Partner | Reaction Type | Product Type |

|---|---|---|

| Allenoate | [3+2] Cycloaddition | Functionalized Cyclopentene |

| Malonate Esters | Michael Addition | Adduct with new C-C bond |

| N-Tosylimines | Tandem Annulation/Rearrangement | Conjugated Imine acs.org |

Brønsted Acid/Base Catalysis in Reaction Acceleration

Brønsted acids can catalyze reactions of α,β-unsaturated carbonyl compounds by activating the carbonyl group, making it more electrophilic. In the case of this compound, a Brønsted acid could promote cyclization reactions by protonating the ester carbonyl, thereby facilitating intramolecular attack by a nucleophilic moiety within the molecule or from another reactant. nih.gov For example, an intramolecular Friedel-Crafts-type reaction could be envisioned, leading to the formation of a polycyclic aromatic system.

Brønsted base catalysis, on the other hand, typically involves the deprotonation of a pronucleophile, increasing its nucleophilicity. A Brønsted base could be used to generate a nucleophile that could then add to the electrophilic enoate system of this compound in a Michael-type addition.

Other Selective Chemical Transformations

Beyond the reactions discussed above, the rich functionality of this compound allows for a variety of other selective transformations. One such reaction is the trans-hydroalkynylation of the internal alkyne. This reaction involves the addition of a terminal alkyne across the triple bond of the enyne, and has been shown to be catalyzed by a cooperative system involving palladium, a Lewis acid, a copper salt, and an amine base. This transformation is highly selective and provides a direct route to cross-conjugated dieneynes, which are valuable building blocks in organic synthesis and materials science.

Oxidative Functionalization Reactions

The triple bond in this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon triple bond to form more oxidized functional groups, typically carboxylic acids. This transformation can be achieved using various strong oxidizing agents.

One common method for the oxidative cleavage of alkynes is ozonolysis. libretexts.org While specific studies on this compound are not prevalent, the reaction with ozone, followed by a workup, would be expected to cleave the triple bond to yield benzoic acid and methyl 2-oxobutanoate.

Another powerful method for the oxidative cleavage of alkynes involves the use of transition metal catalysts. For instance, ruthenium-based catalysts in the presence of a co-oxidant can efficiently cleave internal alkynes to produce carboxylic acids. organic-chemistry.org The application of such a system to this compound would likely result in the formation of benzoic acid and methyl succinate after cleavage and subsequent reduction or further oxidation of the intermediate fragments.

Recent advancements in this field have also explored more environmentally benign methods. For example, some procedures utilize molecular oxygen as the terminal oxidant in the presence of a suitable catalyst. arkat-usa.org While the direct application to this compound has not been detailed, these methods offer a greener alternative for achieving oxidative cleavage. arkat-usa.org

Table 1: Predicted Products of Oxidative Cleavage of this compound

| Reagent/Condition | Predicted Products |

| 1. O₃, 2. H₂O | Benzoic acid, Methyl 2-oxobutanoate |

| RuO₂/Oxone/NaHCO₃ | Benzoic acid, Methyl succinate |

| AuCl(PPh₃), O₂ | Benzoic acid, Methyl succinate |

Selective Addition and Substitution Reactions

The electron-deficient nature of the alkyne in this compound, due to the adjacent ester group, makes it an excellent Michael acceptor for various nucleophiles. This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for conjugate addition to α,β-unsaturated carbonyl compounds, including alkynyl esters. chemistrysteps.com The addition of a lithium dialkylcuprate (R₂CuLi) to this compound is expected to proceed via a syn-addition across the triple bond, leading to the formation of a vinylcuprate intermediate. acs.org This intermediate can then be quenched with an electrophile to introduce a new substituent at the β-position relative to the ester. For example, reaction with methylmagnesium bromide in the presence of a copper catalyst would result in the formation of methyl (Z)-3-methyl-5-phenylpent-2-enoate.

The triple bond can also undergo halogenation and hydrohalogenation reactions. The addition of halogens, such as bromine (Br₂), would likely lead to the formation of the corresponding dibromoalkene. Hydrohalogenation with reagents like hydrogen bromide (HBr) would be expected to follow Markovnikov's rule, with the bromine atom adding to the carbon atom bearing the phenyl group due to the stabilizing effect of the aromatic ring on the resulting carbocationic intermediate.

Table 2: Representative Selective Addition Reactions of this compound

| Reagent | Expected Major Product | Reaction Type |

| (CH₃)₂CuLi, then H₃O⁺ | Methyl (Z)-3-methyl-5-phenylpent-2-enoate | Conjugate Addition |

| Br₂ | Methyl (E/Z)-2,3-dibromo-5-phenylpent-2-enoate | Halogenation |

| HBr | Methyl 3-bromo-5-phenylpent-2-enoate | Hydrohalogenation |

Diastereoselective Cyclopropanation Reactions

The construction of cyclopropane rings is a significant transformation in organic synthesis, and the triple bond of this compound can serve as a precursor to such structures. While the direct cyclopropanation of an alkyne is less common than that of an alkene, methods have been developed to achieve this transformation.

One of the most powerful methods for cyclopropanation involves the reaction of a carbene or carbenoid with a double or triple bond. Rhodium(II) catalysts are particularly effective in decomposing diazo compounds to generate rhodium carbenoids, which can then react with alkynes. acs.orgnih.gov The reaction of this compound with a diazo ester, such as ethyl diazoacetate, in the presence of a chiral rhodium(II) catalyst, could potentially lead to the formation of a cyclopropene derivative. acs.orgresearchgate.net The diastereoselectivity of this reaction would be influenced by the chiral ligands on the rhodium catalyst. wikipedia.orgacs.org

The resulting cyclopropene can then be subjected to further transformations. For instance, reduction of the double bond within the cyclopropene ring would yield the corresponding cyclopropane. The stereochemistry of the final cyclopropane would be dependent on the facial selectivity of the initial cyclopropenation and the subsequent reduction step.

Table 3: Hypothetical Diastereoselective Cyclopropanation of this compound

| Diazo Reagent | Catalyst | Potential Intermediate/Product | Key Feature |

| Ethyl diazoacetate | Chiral Rh(II) catalyst | Chiral cyclopropene ester | Enantioselective formation of cyclopropene |

| Ethyl diazoacetate | Achiral Rh(II) catalyst, then H₂, Pd/C | Diastereomeric cyclopropane esters | Formation of cyclopropane ring |

Mechanistic Investigations of Reactions Involving Methyl 5 Phenylpent 2 Ynoate

Elucidation of Reaction Pathways and Transition States

The transformation of methyl 5-phenylpent-2-ynoate into various products proceeds through distinct reaction pathways, often dictated by the reagents and catalysts employed. Computational studies, such as Density Functional Theory (DFT), have been instrumental in mapping these pathways and characterizing the associated transition states.

In copper-catalyzed vinylogous aerobic oxidation, for instance, DFT calculations have been used to explore the reaction mechanism. d-nb.info These studies help in understanding the energetics of different potential pathways. For example, in the deprotonation step of a related unsaturated ester, the uncatalyzed pathway has a significantly higher energy barrier compared to the copper-involved pathway, highlighting the crucial role of the catalyst in facilitating the reaction. d-nb.info

Similarly, in the context of oxoammonium salt-mediated oxidations, computational studies have elucidated the potential energy surfaces for different reaction types. researchgate.net These investigations reveal that many of these reactions proceed via a formal hydride transfer from an activated C-H bond to the oxoammonium cation. researchgate.net The analysis of transition state structures, such as those for ene-like reactions, provides a deeper understanding of the reaction's progression. researchgate.net

In phosphine-catalyzed annulations, the reaction pathway involves the formation of a zwitterionic intermediate. The stereochemistry of this intermediate, which can exist as E/Z-isomers, plays a crucial role in determining the final product. The equilibrium between these isomers can be influenced by the steric properties of the phosphine (B1218219) catalyst. mdpi.com

Furthermore, in some metal-catalyzed reactions, multiple pathways can be operative. For example, in the copper-catalyzed intramolecular annulation of conjugated enynones, proposed pathways include intramolecular nucleophilic attack, cyclopropanation followed by ring expansion, and direct C(sp²)-H bond insertion. acs.org Computational and experimental results often converge to identify the most favorable pathway. acs.org

Identification and Characterization of Reactive Intermediates (e.g., Zwitterionic Species, Metalated Intermediates)

The transient species formed during a chemical reaction, known as reactive intermediates, are pivotal to understanding the reaction mechanism. In reactions involving this compound and its derivatives, various intermediates have been proposed and, in some cases, characterized.

Zwitterionic Intermediates: In phosphine-catalyzed reactions of allenoates, zwitterionic intermediates are key. mdpi.com These species are formed by the addition of the phosphine to the allenoate. The subsequent reactivity of the zwitterion dictates the course of the reaction, leading to the formation of various cyclic products. mdpi.com Similarly, in certain reactions involving B(C6F5)3, zwitterionic intermediates have been synthesized and characterized. escholarship.org

Metalated Intermediates: Many transformations of this compound are mediated by transition metals, proceeding through metalated intermediates.

Copper Intermediates: In copper-catalyzed reactions, several types of copper intermediates have been proposed. For example, in the vinylogous aerobic oxidation of unsaturated esters, a Cu(II) σ-complex is thought to be a key intermediate. d-nb.info This intermediate is formed through deprotonation of the substrate in the presence of the copper catalyst. d-nb.info Further reaction with oxygen can lead to a γ-peroxy copper intermediate. d-nb.info In other copper-catalyzed reactions, the formation of copper carbene intermediates has been suggested. acs.org

Palladium Intermediates: Palladium-catalyzed reactions often involve the formation of π-allylpalladium species. acs.org The study of these intermediates is crucial for understanding the reactivity and selectivity of these transformations. acs.org In some palladium-catalyzed cyclization reactions, transient metal intermediates have been detected, providing direct evidence for the proposed mechanism.

Ruthenium Intermediates: In ruthenium-catalyzed olefin metathesis reactions, the catalytically active species is a 14-electron ruthenium complex. beilstein-journals.org The formation and stability of this intermediate are influenced by the ligands attached to the ruthenium center. beilstein-journals.org

The characterization of these reactive intermediates is often achieved through a combination of spectroscopic techniques, such as NMR, and computational modeling.

Studies on Stereochemical Control and Asymmetric Induction Mechanisms

Achieving control over the stereochemistry of a reaction is a central goal in organic synthesis. For reactions involving this compound, significant effort has been dedicated to understanding and controlling the formation of specific stereoisomers. This is often accomplished through the use of chiral catalysts, auxiliaries, or reagents. wikipedia.org

Asymmetric Induction is the process by which a chiral element in the reaction system influences the formation of one enantiomer or diastereoisomer over another. wikipedia.org

Catalyst Control: The use of chiral catalysts is a powerful strategy for achieving asymmetric induction. au.dk In the asymmetric hydrogenation of a derivative of this compound, a ruthenium catalyst containing a chiral ferrocenyl phosphine ligand, Mandyphos-4, has been shown to provide high enantioselectivity. researchgate.net The interaction between the chiral ligand, the reactant, and the metal surface is crucial for the stereochemical outcome. rsc.org

Reagent Control: The chirality of a reagent can also direct the stereochemical course of a reaction. wikipedia.org For instance, the addition of chiral allylmetals to achiral aldehydes results in the formation of a chiral alcohol, with the stereochemistry being determined by the chiral ligand on the allylmetal. wikipedia.org

Substrate Control: A chiral center already present in the substrate molecule can influence the stereochemistry of subsequent reactions. This is known as internal asymmetric induction. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter. wikipedia.org For example, polymer-supported chiral sulfoxide (B87167) auxiliaries have been used in asymmetric conjugate addition reactions. scispace.com

The mechanism of stereochemical control often involves the formation of diastereomeric transition states. The difference in the free energy of these transition states determines the enantiomeric or diastereomeric excess of the product. wikipedia.org

Analysis of Catalyst Performance and Selectivity in Reaction Systems

The performance of a catalyst is evaluated based on its activity, stability, and selectivity. In reactions involving this compound, the choice of catalyst is critical for achieving the desired outcome.

Catalyst Activity and Stability: Different catalysts exhibit varying levels of activity and stability under specific reaction conditions. For example, in ruthenium-catalyzed olefin metathesis, the nature of the ligands on the ruthenium center can significantly impact the catalyst's performance. beilstein-journals.org Some catalysts may be more robust and perform better in "slow" metathesis reactions. beilstein-journals.org

Selectivity: Catalyst selectivity refers to its ability to favor the formation of a specific product over others. This can be regioselectivity (favoring one constitutional isomer) or stereoselectivity (favoring one stereoisomer).

| Reaction Type | Catalyst System | Selectivity | Reference |

| Asymmetric Hydrogenation | Ru/Mandyphos-4 | High enantioselectivity (up to 99% ee) | researchgate.net |

| Heck-Isomerization-Wittig | Pd(OAc)2/PPh3 | Good to excellent E/Z and β/α selectivity | semanticscholar.org |

| Allylic Alkylation | Pd(OAc)2/Chiral Ligand | High enantioselectivity (up to 89% ee) | acs.org |

| Ring-Closing Metathesis | Ru-NHC complexes | High conversion and selectivity depending on the catalyst and substrate | beilstein-journals.org |

The selectivity of a catalytic system can be influenced by various factors, including the structure of the catalyst, the nature of the substrate, and the reaction conditions. For instance, in the palladium-catalyzed allylic alkylation, the steric and electronic properties of the chiral ligand play a crucial role in determining the enantioselectivity of the reaction. acs.org

Examination of Solvent and Ligand Effects on Reactivity and Selectivity

The solvent and ligands are integral components of a reaction system and can have a profound impact on its reactivity and selectivity.

Solvent Effects: The choice of solvent can influence reaction rates, catalyst stability, and product distribution.

Polarity: The polarity of the solvent can affect the solubility of reactants and catalysts, as well as the stability of charged intermediates and transition states. In some ruthenium-catalyzed metathesis reactions, polar solvents like dichloromethane (B109758) have been found to give higher conversions compared to less polar solvents like benzene (B151609) or toluene. beilstein-journals.orgnih.gov

Coordinating Ability: Solvents can also coordinate to the metal center of a catalyst, thereby influencing its activity.

Protic vs. Aprotic: In certain cases, protic solvents can enhance reactivity. For example, in a ring-closing metathesis reaction catalyzed by a specific ruthenium complex, acetic acid was found to give nearly quantitative conversion, presumably due to protonation of the pyridine (B92270) ligand, which generates a higher amount of the catalytically active species. beilstein-journals.org

Ligand Effects: Ligands are molecules that bind to the central metal atom of a catalyst and play a critical role in modulating its properties.

Steric and Electronic Properties: The steric bulk and electronic properties of ligands can influence the catalyst's activity, stability, and selectivity. In palladium-catalyzed allylic alkylations, for example, the steric and electronic nature of the phosphine ligands can be tuned to optimize the reaction's outcome. acs.org

Chirality: Chiral ligands are essential for asymmetric catalysis, as they create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. wikipedia.org A wide variety of chiral ligands, such as phosphoramidites and ferrocenyl-based diphosphines, have been developed for this purpose. rug.nl

The interplay between the solvent, ligands, and catalyst is complex, and a systematic investigation of these effects is often necessary to optimize a particular chemical transformation.

Advanced Spectroscopic and Analytical Methodologies in Methyl 5 Phenylpent 2 Ynoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 5-phenylpent-2-ynoate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the context of reaction monitoring, NMR spectroscopy is utilized to track the consumption of starting materials and the formation of products. For instance, in reactions involving this compound, the disappearance of the characteristic signals of the alkyne and the appearance of new signals corresponding to the product can be monitored to determine reaction completion. rsc.org Specific proton and carbon chemical shifts are crucial for confirming the identity of reaction intermediates and final products.

Below is a table summarizing typical NMR data for a derivative of this compound, methyl 6-oxo-6-phenylhex-2-ynoate, which illustrates the type of information obtained from NMR analysis. publish.csiro.au

Table 1: ¹H and ¹³C NMR Data for Methyl 6-oxo-6-phenylhex-2-ynoate in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 3.76 (s, 3H) | 52.6 |

| C-4 CH₂ | 2.79 (t, J=7.5 Hz, 2H) | 13.3 |

| C-5 CH₂ | 3.31 (t, J=7.5 Hz, 2H) | 36.5 |

| Aromatic H | 7.49 (t, J=7.5 Hz, 2H), 7.59 (t, J=7.4 Hz, 1H), 7.96 (d, J=7.4 Hz, 2H) | 128.0, 128.7, 133.5, 136.1 |

| C-2 (alkyne) | - | 73.1 |

| C-3 (alkyne) | - | 88.3 |

| C-1 (C=O, ester) | - | 154.0 |

| C-6 (C=O, ketone) | - | 196.7 |

Data sourced from a study on the synthesis of acetylenic ketones. publish.csiro.au

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

In a study involving the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones from this compound, ESI mass spectrometry was used to identify the sodium adduct of the product molecule ([M+Na]⁺) at an m/z of 423.0, confirming the successful reaction. mdpi.com HRMS provides highly accurate mass measurements, which can be used to deduce the elemental formula of a compound. While detailed fragmentation pathway studies for this compound itself are not extensively documented in the provided context, MS/MS experiments would typically be employed for such investigations, providing insights into the molecule's stability and structural connectivity.

Table 2: Mass Spectrometry Data for a Derivative of this compound

| Compound | Ionization Technique | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

|---|---|---|---|

| Methyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)-5-phenylpent-2-enoate | ESI | 423.1 | 423.0 |

Data from a study on NHC-catalyzed organocatalytic asymmetric synthesis. mdpi.com

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Reaction Completion

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

For instance, in the synthesis of a derivative, the IR spectrum showed characteristic absorption bands at 2235 cm⁻¹ for the C≡C triple bond, and at 1709 cm⁻¹ for the C=O of the ester group. wiley-vch.de The progress of reactions involving this compound can also be monitored by IR spectroscopy, for example, by observing the disappearance of the alkyne stretch when it is converted to another functional group. semanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for a Derivative of this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C≡C | Stretch | 2235 |

| C=O (ester) | Stretch | 1709 |

| C-H (alkane) | Stretch | 2986, 2940 |

| C-O | Stretch | 1235, 1077, 1048, 1025 |

Data from a study on gold(I)-catalyzed intramolecular reactions. wiley-vch.de

X-ray Crystallographic Analysis of Intermediates and Products for Definitive Structural Determination

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a crystalline compound, including its stereochemistry. While a crystal structure for this compound itself is not described in the provided sources, this technique has been applied to its derivatives and reaction products.

For example, in studies involving cyclization reactions or the formation of complex molecules from starting materials related to this compound, single-crystal X-ray diffraction has been used to definitively establish the relative configuration of stereocenters in the products. rsc.orgnih.gov This is particularly crucial in asymmetric synthesis where the precise spatial arrangement of atoms is a key outcome.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, SFC, GC-MS)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used.

Flash column chromatography is a standard method for purification after synthesis. mdpi.com HPLC is widely used for both analytical and preparative purposes. In asymmetric reactions, chiral HPLC is indispensable for determining the enantiomeric excess (ee) of the product. For instance, the enantiomeric excess of products derived from this compound has been determined using a Chiralpak column with a hexane/2-propanol mobile phase. mdpi.com GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing volatile derivatives and reaction byproducts. diva-portal.org

Table 4: Chromatographic Methods Used in the Analysis of this compound and its Derivatives

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Conditions |

|---|---|---|---|

| Flash Chromatography | Purification | Silica gel | Petroleum ether/Ethyl acetate (B1210297) gradient |

| HPLC | Purity and Enantiomeric Excess | Phenomenex Lux Cellulose-1 | Hexanes/2-propanol |

| GC-MS | Analysis of volatile derivatives | Chiral stationary phases | - |

Surface Science Techniques for Heterogeneous Catalysis Studies (e.g., Scanning Tunneling Microscopy (STM), High-Resolution Photoelectron Spectroscopy (HRPES))

In the realm of heterogeneous catalysis, surface science techniques can provide molecular-level insights into the interaction of reactants with catalyst surfaces. While direct studies on this compound are not detailed, research on analogous molecules demonstrates the utility of these methods.

For instance, Scanning Tunneling Microscopy (STM) and High-Resolution Photoelectron Spectroscopy (HRPES) have been used to investigate the adsorption and spatial distribution of chiral molecules on a palladium (Pd(111)) surface under ultra-high vacuum conditions. rsc.org HRPES results have indicated that both oxygen and nitrogen atoms in a chiral ligand participate in interactions with the palladium surface. rsc.org Such studies are crucial for understanding the mechanism of asymmetric heterogeneous hydrogenation and for the rational design of more efficient catalysts for reactions involving substrates like this compound. rsc.org

Computational Chemistry and Theoretical Modeling of Methyl 5 Phenylpent 2 Ynoate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comyoutube.com It is a widely used tool for predicting the reactivity of organic compounds. mdpi.com DFT calculations have been employed to understand the electronic properties and reactivity of molecules structurally related to methyl 5-phenylpent-2-ynoate.

Systematic DFT studies are instrumental in predicting how and where a molecule is likely to react. lookchem.com For instance, by calculating the distribution of electron density, one can identify electrophilic and nucleophilic sites within the molecule. The Fukui function, a concept derived from DFT, can be calculated to pinpoint these reactive centers.

In a broader context, DFT calculations have been successfully applied to a range of organic reactions, providing insights that correlate well with experimental results. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. scispace.com For example, the B3LYP functional is a popular choice for many organic systems.

Below is a table summarizing key parameters often derived from DFT calculations to predict molecular reactivity.

| DFT-Derived Parameter | Significance in Predicting Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Fukui Functions | Quantifies the change in electron density at a specific point when an electron is added or removed, identifying the most electrophilic and nucleophilic sites. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and predicts sites for electrostatic interactions. |

Reaction Mechanism Modeling and Energetic Profile Analysis

Computational modeling is a crucial tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling these mechanisms, chemists can analyze the energetic profiles of reactions, identifying transition states and intermediates. researchgate.net

For reactions involving complex organic molecules, such as the relatives of this compound, DFT calculations are often used to map out the potential energy surface. researchgate.net This allows for the determination of activation energies and reaction enthalpies, which are critical for understanding reaction rates and feasibility. uregina.ca For example, in a study of oxoammonium salt-mediated oxidations, DFT was used to compute the energetic profile for different proposed pathways, helping to distinguish between them. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the correct reactants and products along the reaction coordinate. researchgate.net This detailed mechanistic information is invaluable for optimizing reaction conditions and designing new synthetic routes.

The following table outlines the key components of a computationally modeled reaction mechanism and energetic profile.

| Component | Description | Information Gained |

| Reactants | The starting materials of the reaction. | Initial energy state of the system. |

| Intermediates | Transient species formed during the reaction. | Stability and potential for alternative reaction pathways. |

| Transition States | The highest energy point along the reaction coordinate between reactants, intermediates, or products. | Activation energy, which determines the reaction rate. |

| Products | The final molecules formed in the reaction. | Overall thermodynamics of the reaction (exothermic or endothermic). |

| Potential Energy Surface | A multidimensional surface that represents the energy of a system as a function of its geometry. | A complete map of all possible reaction pathways. |

| Reaction Coordinate | A one-dimensional path on the potential energy surface that represents the progress of a reaction. | A simplified view of the energetic changes during a reaction. |

Prediction and Rationalization of Stereoselectivity in Asymmetric Reactions

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds, which is of great importance in fields like medicinal chemistry and materials science. au.dk Computational methods play a significant role in predicting and understanding the stereochemical outcome of these reactions.

For reactions involving substrates like this compound, where new stereocenters can be formed, theoretical modeling can help rationalize why one stereoisomer is formed preferentially over another. This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, and the calculated energy difference can be used to predict the enantiomeric or diastereomeric excess.

In the context of asymmetric hydrogenation, for instance, DFT calculations can be used to model the interaction between the substrate, the chiral catalyst, and the hydrogen source. rsc.org These models can reveal the subtle non-covalent interactions that are responsible for the stereochemical control.

The table below details the computational approaches used to predict and rationalize stereoselectivity.

| Computational Approach | Application in Stereoselectivity Prediction |

| Transition State Energy Calculations | The relative energies of the transition states leading to different stereoisomers are calculated. The lower the energy, the more favored the pathway and the more abundant the corresponding stereoisomer. |

| Stereochemical Model Formulation | Based on the lowest energy transition state geometry, a 3D model is constructed to visualize the interactions that dictate the stereochemical outcome. |

| Distortion/Interaction Analysis | This method partitions the activation energy into contributions from the distortion of the reactants and the interaction between them in the transition state, providing a deeper understanding of the origins of stereoselectivity. acs.org |

| Non-Covalent Interaction (NCI) Analysis | Visualizes and quantifies weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions that can be crucial for stereodifferentiation. |

Intermolecular Interaction Analysis in Catalytic Systems

The performance of a catalyst is intimately linked to the intermolecular interactions between the catalyst and the reactants. Computational chemistry provides a powerful lens through which to examine these interactions in detail. rsc.org

In a catalytic system involving a substrate like this compound, various non-covalent interactions can play a role, including hydrogen bonding, π-π stacking, and steric effects. DFT calculations can be used to model the geometry and energetics of the catalyst-substrate complex, providing insights into the nature and strength of these interactions. rsc.org

For example, in a study on the asymmetric hydrogenation of a related compound, DFT calculations were used to determine the adsorption energy of the reactant and a chiral ligand on a palladium catalyst surface. rsc.org The results indicated that hydrogen bonding between the ligand and the reactant played a crucial role in the catalytic process. rsc.org

The following table summarizes the types of intermolecular interactions that can be analyzed computationally in catalytic systems.

| Type of Interaction | Description | Computational Analysis Method |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Geometry analysis (distance and orientation of rings), interaction energy calculations. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups of atoms that are in close proximity. | Visualization of molecular models, calculation of steric energy components. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Inclusion of dispersion corrections in DFT calculations (e.g., DFT-D3). |

| Coordination Bonds | The interaction between a central metal atom and surrounding ligands in a coordination complex. | Bond length and angle analysis, charge decomposition analysis. |

Synthetic Applications and Functional Group Interconversions Derived from Methyl 5 Phenylpent 2 Ynoate

Access to Complex Heterocyclic Scaffolds

The reactivity of the alkynoate moiety in methyl 5-phenylpent-2-ynoate makes it an excellent starting material for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in natural products and pharmaceuticals.

Benzofuranones: this compound has been utilized in the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones. mdpi.com An N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction of a derivative, methyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)-5-phenylpent-2-enoate, leads to the formation of these complex benzofuranones which possess a fully substituted quaternary stereogenic center. mdpi.com This method provides an efficient and enantioselective route to these valuable chiral structures. mdpi.com

Pyrroles: The alkynoate can be a key component in the formation of substituted pyrroles. For instance, Morita-Baylis-Hillman (MBH) acetates derived from acetylenic aldehydes, which are structurally related to this compound, react with amines and sulfonamides in a metal-free tandem reaction to yield 1,2,4-tri or 1,2,4,5-tetrasubstituted pyrroles. researchgate.net This process involves a base-promoted tandem allylic substitution followed by cycloisomerization. researchgate.net Another approach involves the gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl enaminone derivatives to produce various pyrroles. amazonaws.com

Pyridines: The synthesis of substituted pyridines can be achieved through the aza-annulation of 2-en-4-ynyl azides, which can be derived from MBH acetates of acetylenic aldehydes. researchgate.net This silver-mediated annulation reaction accommodates a variety of substituents on the alkyne, leading to the formation of 3,6-disubstituted pyridines. researchgate.net

Pyranones: this compound derivatives are precursors for 2-pyrones. For example, the cyclization of (Z)-ethyl 5-phenylpent-2-en-4-ynoate, a closely related structure, can be promoted by a Cy2NH·HCl catalytic system in the presence of CuBr2 to yield the corresponding 2-pyrone. nih.govmdpi.com This method addresses the selectivity issues often encountered in iodolactonization reactions. nih.govmdpi.comresearchgate.net

Dihydrofurans: Palladium-catalyzed asymmetric [3 + 2] cycloaddition of vinyl epoxides with substituted propiolates, including this compound, provides an enantioselective route to 2,3,4-trisubstituted 2,3-dihydrofurans. acs.org The use of a chiral P,N-ligand is crucial for achieving high yields and enantioselectivity. acs.org Additionally, the Birch reduction of related 5-phenylfuroic acids under controlled conditions can yield methyl 5-alkyl-2,5-dihydro-2-furoates. oup.com

Spiro-rhodanines: A diastereoselective phosphine-catalyzed sequential [3 + 2]/[3 + 2] annulation reaction involving ethyl 5-phenylpent-2-ynoate, amines, and carbon disulfide produces monospirocyclic rhodanine (B49660) products. researchgate.netresearchgate.net This method is effective for creating cyclopentene (B43876) spiro-rhodanine scaffolds with high yields and excellent diastereoselectivities. researchgate.netprimescholars.com

Synthesis of Chiral Organic Molecules through Asymmetric Catalysis

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. This compound and its derivatives are valuable substrates in these transformations.

Asymmetric counteranion-directed catalysis (ACDC) has been successfully applied to the transfer hydrogenation of α,β-unsaturated esters like (E)-methyl 5-phenylpent-2-enoate. uni-koeln.de Using a chiral phosphoric acid salt, this method allows for the enantioselective reduction of the carbon-carbon double bond. uni-koeln.de

Furthermore, the asymmetric hydrogenation of related compounds, such as (E)-2-methyl-5-phenylpent-2-enoic acid, has been studied using heterogeneous palladium catalysts in the presence of chiral ligands. rsc.org These studies provide mechanistic insights into the interactions between the chiral ligand, the reactant, and the catalyst surface, which are crucial for designing more efficient asymmetric hydrogenation processes. rsc.org The use of cinchona primary amines as catalysts has also been explored for the asymmetric epoxidation and hydroperoxidation of α,β-unsaturated carbonyl compounds. mpg.de

The table below summarizes selected asymmetric reactions involving derivatives of this compound.

| Reaction Type | Substrate | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Transfer Hydrogenation | (E)-methyl 5-phenylpent-2-enoate | Chiral Phosphoric Acid Salt | Chiral Saturated Ester | Not specified |

| [3+2] Cycloaddition | This compound | Pd-catalyst with Chiral P,N-Ligand | Chiral Dihydrofuran | High ee |

| [3+2]/[3+2] Annulation | Ethyl 5-phenylpent-2-ynoate | Phosphine (B1218219) | Spiro-rhodanine | up to 20:1 dr |

| Hydrogenation | (E)-2-methyl-5-phenylpent-2-enoic acid | Pd-catalyst with Chiral Ligand | Chiral Carboxylic Acid | Low ee |

| Intramolecular Stetter Reaction | Methyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)-5-phenylpent-2-enoate | N-Heterocyclic Carbene | Chiral Benzofuranone | High ee |

Development of Novel Retrosynthetic Strategies Utilizing the Alkynoate Moiety

The alkynoate functional group in this compound is a powerful tool for retrosynthetic analysis, allowing chemists to disconnect complex target molecules into simpler, readily available starting materials. The versatility of the triple bond enables a variety of transformations, including cyclizations, cycloadditions, and tandem reactions.

One notable strategy involves the use of Morita-Baylis-Hillman (MBH) acetates derived from acetylenic aldehydes. These intermediates serve as versatile C4 synthons in reactions with nucleophiles like imidazoles, leading to complex heterocyclic systems such as imidazo[1,2-a]pyridines through a sequence of allylic substitution and cycloisomerization. researchgate.net This approach highlights how the alkynoate functionality can be masked and then revealed to participate in key bond-forming events.

The ability to construct pyrrole (B145914) rings from enynyl azides, which are also accessible from MBH acetates, further illustrates the strategic importance of the alkynoate moiety. researchgate.net The intramolecular oxidative aza-annulation of these azides provides a direct route to substituted pyrroles, demonstrating a powerful carbon-nitrogen and carbon-oxygen bond-forming cascade. researchgate.net These examples showcase how the inherent reactivity of the alkynoate group can be harnessed to design elegant and efficient synthetic routes to complex molecular targets.

Contribution to the Synthesis of Diverse Carbon Frameworks and Functionalized Esters

This compound is a valuable building block for the synthesis of a wide range of carbon frameworks and functionalized esters, extending beyond heterocyclic systems. Its reactivity allows for the introduction of various functional groups and the construction of complex carbon skeletons.

For instance, the ethyl ester analogue, ethyl 5-phenylpent-2-ynoate, is used in phosphine-catalyzed [3 + 2] cycloaddition reactions with 5-arylidene-3-(tert-butyl)-2-thioxothiazolidin-4-one to create 5-spiro-cyclopentene-rhodanines, which are complex scaffolds with three contiguous stereocenters. researchgate.net This reaction demonstrates the utility of the alkynoate in building spirocyclic systems.

Furthermore, derivatives of this compound can be transformed into other functionalized esters. For example, the related (E)-methyl 5-phenylpent-2-enoate can be synthesized via a Horner-Wadsworth-Emmons reaction between hydrocinnamaldehyde (B1666312) and triethylphosphonoacetate. pitt.edu This unsaturated ester can then serve as a starting point for further synthetic manipulations. The table below details some of the diverse carbon frameworks and functionalized esters synthesized from this compound and its derivatives.

| Starting Material | Reaction Type | Product |

| Ethyl 5-phenylpent-2-ynoate | Sequential [3+2]/[3+2] Annulation | Monospirocyclic Rhodanine |

| This compound derivative | Intramolecular Stetter Reaction | 2,2-Disubstituted Benzofuran-3(2H)-one |

| (E)-methyl 5-phenylpent-2-enoate | Transfer Hydrogenation | Chiral Saturated Ester |

| Hydrocinnamaldehyde | Horner-Wadsworth-Emmons Reaction | (E)-methyl 5-phenylpent-2-enoate |

| 4-phenyl-1-butyne and ethyl chloroformate | Esterification | Ethyl 5-phenylpent-2-ynoate |

Future Directions in Methyl 5 Phenylpent 2 Ynoate Research

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique structural motif of methyl 5-phenylpent-2-ynoate, featuring a reactive alkyne unit electronically influenced by a distal phenyl group and a proximal ester functionality, presents a platform for discovering novel chemical transformations. While its participation in certain cycloaddition and tandem reactions has been documented, a vast landscape of reactivity remains to be explored.

One promising avenue of research lies in the investigation of unprecedented cycloaddition reactions . Beyond the established [3+2] and [3+2]/[3+2] annulations, exploring its behavior in higher-order cycloadditions, such as [4+2], [4+3], and [2+2+2] cycloadditions, could lead to the synthesis of complex polycyclic and heterocyclic scaffolds. For instance, rhodium-catalyzed [(3+2)+2] carbocyclizations, which have been successful with related vinyl silanes and alkynes, could potentially be adapted for this compound to construct fused 5,7-bicyclic systems. rsc.org

Tandem reactions that combine multiple bond-forming events in a single operation represent another key area for future exploration. The development of novel tandem sequences, such as aza-annulations or phosphine-mediated cascade reactions, could provide rapid access to diverse molecular architectures from simple starting materials. chinesechemsoc.orgorganic-chemistry.org For example, a metal-free tandem allylic substitution/cycloisomerization reaction of Morita-Baylis-Hillman acetates of acetylenic aldehydes has been developed for the synthesis of substituted pyrroles, suggesting that analogous strategies could be devised for this compound. organic-chemistry.org

Furthermore, the reactivity of this compound under photocatalytic conditions is an emerging field with significant potential. Visible-light-mediated C–H activation could enable the introduction of various functional groups at positions that are not readily accessible through traditional thermal methods. vulcanchem.com Research into photocatalytic radical C(sp3)-H alkenylation, alkynylation, and allylation of ethers and amides has shown promise, and similar strategies could be applied to functionalize the pentyl chain of this compound. rsc.org

A summary of potential novel transformations involving this compound is presented in the table below.

| Reaction Type | Potential Reagents/Conditions | Potential Products |

| [4+2] Cycloaddition | Dienophiles under thermal or Lewis acid catalysis | Substituted cyclohexene (B86901) derivatives |

| [2+2+2] Cycloaddition | Nickel or rhodium catalysts with other alkynes/alkenes | Complex aromatic and hydroaromatic rings |

| Tandem Aza-Annulation | Enynyl azides | Substituted pyridines |

| Photocatalytic C-H Functionalization | Photocatalyst (e.g., Ru(bpy)₃²⁺), light source | γ-Functionalized derivatives |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, and the development of sustainable protocols for the synthesis and transformation of this compound is a critical future direction. This involves the use of non-toxic catalysts, renewable solvents, and energy-efficient reaction conditions.

A key focus is the replacement of precious metal catalysts with more abundant and less toxic alternatives . For instance, zinc(II)-catalyzed additions of terminal alkynes to α-keto esters have been shown to be an environmentally benign process that can proceed without a solvent. nih.govunc.edu Exploring the use of earth-abundant metals like iron, cobalt, and manganese for the functionalization of the alkyne moiety in this compound is a promising area of research. nih.govacs.org Dinuclear manganese catalysts, for example, have shown efficacy in the selective functionalization of alkenes and alkynes. acs.org

The use of environmentally benign solvents and reaction conditions is another crucial aspect. Research into performing reactions in water, supercritical fluids, or under solvent-free conditions can significantly reduce the environmental impact of synthetic processes. nih.govresearchgate.net For example, a phosphorous acid-promoted alkyne-aldehyde hydration-condensation has been developed as an environmentally benign synthesis of chalcones in an oil/water two-phase system. organic-chemistry.org

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules. The use of enzymes, such as ene-reductases or ketoreductases, could enable the stereoselective reduction of the alkyne or transformations of the ester group in this compound. wiley-vch.deucl.ac.uk For instance, ene-reductases have been used for the reduction of C=C double bonds in the presence of conjugated C≡C triple bonds, which could be applicable to derivatives of this compound. wiley-vch.de The development of biocatalytic cascades, where multiple enzymatic steps are performed in one pot, can further enhance the efficiency and sustainability of the synthesis. ucl.ac.uk

The table below outlines potential green synthetic approaches for this compound.

| Green Chemistry Approach | Specific Method | Potential Advantages |

| Use of Abundant Metal Catalysts | Zinc(II), Iron(III), or Manganese(II) catalysis | Reduced cost and toxicity |

| Benign Solvents/Conditions | Reactions in water or solvent-free | Reduced waste and environmental impact |

| Biocatalysis | Ene-reductase or lipase-mediated reactions | High stereoselectivity, mild conditions |

| Photocatalysis | Visible-light mediated reactions | Energy efficiency, novel reactivity |

Integration into Continuous Flow Chemistry and Automation for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methodologies. Continuous flow chemistry and automation are poised to play a pivotal role in the future of this compound synthesis and its applications.

Continuous-flow microreactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for higher yields and purity. vulcanchem.combeilstein-journals.orgsoton.ac.uk The synthesis of related compounds, such as methyl 3-phenylpent-2-enoate, has been successfully demonstrated in continuous-flow systems, suggesting the feasibility of adapting these technologies for this compound. vulcanchem.com For instance, a continuous flow-based catch and release protocol has been developed for the synthesis of α-ketoesters. beilstein-journals.org The integration of in-line purification and analysis can further streamline the manufacturing process.

Automation and high-throughput screening (HTS) can accelerate the discovery and optimization of reaction conditions for the synthesis and functionalization of this compound. numberanalytics.comjstar-research.comosti.govhte-company.com Automated systems can rapidly screen large libraries of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions with minimal human intervention. numberanalytics.com This data-driven approach, often coupled with machine learning algorithms, can significantly reduce the time and resources required for process development. hte-company.com For example, an AnaLogix automated system has been used for the purification of a related compound, ethyl (R,E)-4-((tert-butoxycarbonyl)amino)-5-phenylpent-2-enoate. google.com

The table below summarizes the potential benefits of integrating advanced manufacturing technologies.

| Technology | Application to this compound | Key Advantages |

| Continuous Flow Chemistry | Synthesis and subsequent transformations | Improved safety, scalability, and efficiency |

| Automation & High-Throughput Screening | Optimization of reaction conditions and catalyst discovery | Accelerated development, reduced costs |

| In-line Analytics | Real-time monitoring of flow reactions | Enhanced process control and quality assurance |

Design and Discovery of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel and highly efficient catalytic systems is fundamental to advancing the chemistry of this compound. Future research will focus on designing catalysts that offer superior activity, selectivity (chemo-, regio-, and stereo-), and broader substrate scope.

A key area of innovation lies in the design of advanced ligands for transition metal catalysts. The stereochemical outcome of many reactions is dictated by the chiral environment created by the ligand. The development of new classes of non-C2-symmetric ligands, such as those derived from pyroglutamic acid, has led to significant improvements in enantioselective palladium-catalyzed reactions. acs.orgacs.org The synthesis and screening of novel phosphoramidite, N-heterocyclic carbene (NHC), and pyridine-based ligands will continue to be a major focus. nih.govmdpi.com

The exploration of cooperative catalysis , where two or more catalysts work in synergy to promote a transformation that is not possible with either catalyst alone, is another exciting frontier. acs.org This can involve bimetallic systems or the combination of a metal catalyst with an organocatalyst or a photocatalyst. For example, a dual catalytic system combining palladium and copper has been used for the diastereodivergent hydroarylation of terminal alkynes. rsc.org

Photocatalysis is emerging as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. The design of new photoredox catalysts and their application in the functionalization of this compound will likely lead to the discovery of novel transformations. rsc.orguva.nlacs.org For instance, a ternary selenium–sulfur multicatalysis system has been developed for the asymmetric photoaerobic lactonization of alkenes. acs.org

The table below highlights promising areas in the development of next-generation catalysts.

| Catalytic System | Focus of Development | Potential Impact |

| Advanced Ligands | Non-C2-symmetric, phosphoramidite, NHC ligands | Enhanced enantioselectivity and reactivity |

| Cooperative Catalysis | Bimetallic systems, metal/organo- or photocatalyst combinations | Access to novel transformations and selectivities |

| Photocatalysis | Novel photoredox catalysts for alkyne functionalization | Mild reaction conditions, unique reaction pathways |

| Earth-Abundant Metal Catalysis | Iron, cobalt, and manganese-based catalysts | Increased sustainability and reduced cost |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.